

# The Role of Nav1.8 in Nociception and Pain Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | VX-150   |           |
| Cat. No.:            | B8179964 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

The voltage-gated sodium channel Nav1.8, encoded by the SCN10A gene, is a key player in the transmission of pain signals. Predominantly expressed in the peripheral nervous system, specifically in small-diameter sensory neurons of the dorsal root ganglia (DRG), Nav1.8 has emerged as a promising therapeutic target for the development of novel analgesics. Its unique biophysical properties, including resistance to tetrodotoxin (TTX) and a depolarized inactivation threshold, allow it to play a crucial role in the upstroke of the action potential in nociceptive neurons, particularly under conditions of persistent depolarization often associated with inflammatory and neuropathic pain states. This guide provides an in-depth overview of the function of Nav1.8 in nociception, detailed experimental protocols to study its activity, and a summary of quantitative data related to its biophysical properties and pharmacology.

# Core Concepts: The Function of Nav1.8 in Nociception

Nav1.8 is a tetrodotoxin-resistant (TTX-R) voltage-gated sodium channel, a characteristic that distinguishes it from most other sodium channels in the nervous system. This resistance allows it to remain active in the presence of TTX, a potent neurotoxin often used experimentally to isolate different sodium channel subtypes.



Expression and Localization: Nav1.8 is primarily expressed in small-diameter sensory neurons, including C-fibers and A $\delta$ -fibers, which are responsible for transmitting noxious thermal, mechanical, and chemical stimuli from the periphery to the central nervous system.[1] Its expression is largely restricted to the peripheral nervous system, making it an attractive target for pain therapeutics with a potentially reduced risk of central nervous system side effects.[2]

Contribution to Action Potential: In nociceptive neurons, Nav1.8 contributes significantly to the rising phase (upstroke) of the action potential.[1][3] Unlike other sodium channels that rapidly inactivate, Nav1.8 exhibits relatively depolarized steady-state inactivation, meaning it can remain active and available to open even when the neuron is partially depolarized.[4] This property is particularly important in the context of inflammatory and neuropathic pain, where persistent depolarization of nociceptors is common.

#### Role in Pain States:

- Inflammatory Pain: In models of inflammatory pain, such as those induced by Complete Freund's Adjuvant (CFA), the expression and activity of Nav1.8 are often upregulated.[1][2] Inflammatory mediators can modulate Nav1.8 function, leading to a hyperpolarizing shift in its activation voltage, which lowers the threshold for action potential firing and contributes to hyperalgesia.[5]
- Neuropathic Pain: The role of Nav1.8 in neuropathic pain is more complex. While some studies report a downregulation of Nav1.8 in injured neurons, others show an upregulation in adjacent, uninjured neurons, which may contribute to ectopic firing and the maintenance of neuropathic pain.[1][6] Gain-of-function mutations in the SCN10A gene have been linked to painful small fiber neuropathy in humans, further implicating Nav1.8 in the pathophysiology of neuropathic pain.
- Cold Pain: Nav1.8 is also crucial for the perception of noxious cold. It is a cold-resistant channel that can generate action potentials at low temperatures, a condition under which other sodium channels may become inactivated.[4]

## **Quantitative Data**

## Table 1: Biophysical Properties of Human and Rat Nav1.8 Channels



| Property                              | Human Nav1.8 | Rat Nav1.8 | Reference(s) |
|---------------------------------------|--------------|------------|--------------|
| Activation (V1/2)                     | -9.8 mV      | -3.3 mV    | [7]          |
| Inactivation (V1/2)                   | -35.4 mV     | -62.6 mV   | [7][8]       |
| Activation Slope (k)                  | 6.0          | 5.5        | [7]          |
| Inactivation Slope (k)                | 6.9          | 6.3        | [7][8]       |
| Recovery from<br>Inactivation (τfast) | 4.5 ms       | ~2.0 ms    | [7][8]       |
| Recovery from Inactivation (τslow)    | 2403 ms      | ~1070 ms   | [7][8]       |

**Table 2: Pharmacological Inhibition of Nav1.8** 

| Compound                       | Target       | IC50                        | Reference(s) |
|--------------------------------|--------------|-----------------------------|--------------|
| A-803467                       | Human Nav1.8 | 8 nM                        | [2][9]       |
| Rat Nav1.8                     | 45 nM        | [10]                        |              |
| Rat TTX-R currents<br>(DRG)    | 140 nM       | [11]                        |              |
| PF-01247324                    | Human Nav1.8 | 196 nM                      | [12][13]     |
| Human TTX-R<br>currents (DRG)  | 331 nM       | [12][13]                    |              |
| Rodent TTX-R<br>currents (DRG) | 448 nM       | [13]                        |              |
| Suzetrigine (VX-548)           | Human Nav1.8 | Data not publicly available | _            |

Table 3: Changes in Nav1.8 Expression and Function in Preclinical Pain Models



| Pain Model                          | Species                    | Tissue                                                          | Change in<br>Nav1.8                     | Reference(s) |
|-------------------------------------|----------------------------|-----------------------------------------------------------------|-----------------------------------------|--------------|
| CFA-induced<br>Inflammatory<br>Pain | Rat                        | DRG                                                             | mRNA and<br>protein levels<br>increased | [1][2]       |
| Rat                                 | DRG                        | Hyperpolarizing shift in activation                             | [5]                                     |              |
| Mouse                               | DRG                        | cFOS expression<br>increased in<br>Nav1.8+ neurons              | [14]                                    |              |
| Mouse                               | DRG                        | Relative mRNA<br>abundance<br>decreased                         | [15]                                    |              |
| Sciatic Nerve<br>Ligation (SNL)     | Rat                        | Injured DRG<br>Neurons                                          | Protein<br>expression<br>abolished      | [1]          |
| Rat                                 | Uninjured Sciatic<br>Nerve | Immunoreactivity increased                                      | [1]                                     |              |
| Chronic Constriction Injury (CCI)   | Rat                        | Injured DRG<br>Neurons                                          | Current density<br>decreased<br>(~50%)  | [6]          |
| Rat                                 | Injured DRG<br>Neurons     | Activation shifted<br>to depolarized<br>potentials (+5.3<br>mV) | [6][16]                                 |              |
| Rat                                 | Injured DRG<br>Neurons     | Inactivation shifted to hyperpolarized potentials (-10 mV)      | [5][6][16]                              |              |



## **Experimental Protocols**

## Electrophysiology: Whole-Cell Patch-Clamp Recording of Nav1.8 Currents

This protocol is designed for recording TTX-resistant sodium currents mediated by Nav1.8 from cultured dorsal root ganglion (DRG) neurons.

### 3.1.1. Cell Preparation

- Isolate DRGs from rodents and dissociate them into single cells using enzymatic digestion (e.g., collagenase/dispase).
- Plate the dissociated neurons on coated coverslips (e.g., poly-D-lysine and laminin) and culture for 24-48 hours.

#### 3.1.2. Solutions

- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl<sub>2</sub>, 1 CaCl<sub>2</sub>, 10 HEPES, 10 Glucose.
   Adjust pH to 7.4 with NaOH. To isolate Nav1.8 currents, add 300-500 nM Tetrodotoxin (TTX) to block TTX-sensitive sodium channels.
- Internal Solution (in mM): 140 CsF (or CsCl), 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. The use of Cesium in the internal solution helps to block potassium channels.

### 3.1.3. Recording Procedure

- Transfer a coverslip with cultured DRG neurons to the recording chamber on an inverted microscope.
- Perfuse the chamber with the external solution.
- Approach a neuron with a fire-polished borosilicate glass pipette (2-5  $M\Omega$  resistance) filled with the internal solution.
- Establish a giga-ohm seal and rupture the membrane to achieve the whole-cell configuration.



 Hold the cell at a holding potential of -80 mV or -100 mV to ensure availability of the channels.

### 3.1.4. Voltage Protocols

- Current-Voltage (I-V) Relationship: From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 5 or 10 mV increments for 50-100 ms).[17]
- Steady-State Activation: Convert the peak inward currents from the I-V protocol to conductance (G) using the formula G = I / (V Vrev), where V is the command potential and Vrev is the reversal potential for sodium. Normalize the conductance values and plot them against the command potential. Fit the data with a Boltzmann function to determine the half-maximal activation voltage (V1/2) and the slope factor (k).[8]
- Steady-State Inactivation: From a holding potential of -100 mV, apply a series of 500 ms conditioning pre-pulses (e.g., from -120 mV to +20 mV in 10 mV increments) followed by a test pulse to 0 mV to elicit the remaining available current. Normalize the peak currents from the test pulse and plot them against the pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V1/2) and the slope factor (k).[8]

## Immunohistochemistry: Visualization of Nav1.8 in DRG Sections

This protocol describes the staining of Nav1.8 in fixed DRG tissue sections.

### 3.2.1. Tissue Preparation

- Perfuse the animal with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
- Dissect the DRGs and post-fix them in 4% PFA for 2-4 hours at 4°C.
- Cryoprotect the tissue by incubating it in a series of sucrose solutions (e.g., 15% and 30%).
- Embed the tissue in optimal cutting temperature (OCT) compound and freeze.



Cut 10-20 μm thick sections using a cryostat and mount them on slides.

### 3.2.2. Staining Procedure

- Wash the sections with PBS.
- Perform antigen retrieval if necessary (e.g., by heating in citrate buffer).
- Permeabilize the sections with a solution containing a detergent like Triton X-100 (e.g., 0.3% in PBS) for 10-15 minutes.
- Block non-specific binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
- Incubate the sections with a primary antibody against Nav1.8 (e.g., rabbit polyclonal or mouse monoclonal) diluted in the blocking solution overnight at 4°C. Recommended dilutions typically range from 1:200 to 1:1000.[19]
- · Wash the sections extensively with PBS.
- Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488 or goat anti-mouse Alexa Fluor 594) diluted in the blocking solution for 1-2 hours at room temperature in the dark.
- · Wash the sections with PBS.
- Mount the coverslips with a mounting medium containing a nuclear counterstain like DAPI.
- Visualize the staining using a fluorescence microscope.

### **Animal Models of Pain**

- 3.3.1. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
- Briefly anesthetize the animal (e.g., with isoflurane).
- Inject a small volume (e.g., 20-50 μL) of CFA into the plantar surface of one hind paw.



- Allow the animal to recover. Inflammation and pain behaviors typically develop within a few hours and can last for several days to weeks.[14]
- Assess pain behaviors such as thermal hyperalgesia and mechanical allodynia at various time points after CFA injection.
- 3.3.2. Neuropathic Pain: Sciatic Nerve Ligation (SNL) Model
- Anesthetize the animal with an appropriate anesthetic.
- Make a small incision on the lateral side of the thigh to expose the sciatic nerve.
- Carefully isolate the sciatic nerve and ligate a portion of it (e.g., the L5 and L6 spinal nerves)
   with a suture.
- · Close the incision with sutures or staples.
- Allow the animal to recover. Neuropathic pain behaviors typically develop within a few days and can persist for several weeks.
- Assess pain behaviors such as mechanical allodynia and thermal hyperalgesia.

## **Behavioral Assays**

- 3.4.1. Mechanical Allodynia: Von Frey Test
- Place the animal in a testing apparatus with a wire mesh floor and allow it to acclimate.
- Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.
- A positive response is recorded when the animal briskly withdraws its paw.
- The 50% paw withdrawal threshold is determined using the up-down method.
- 3.4.2. Thermal Hyperalgesia: Hargreaves Test
- Place the animal in a plexiglass enclosure on a glass floor and allow it to acclimate.



- Position a radiant heat source underneath the glass floor, targeting the plantar surface of the hind paw.
- Activate the heat source and measure the latency for the animal to withdraw its paw.
- A cut-off time is used to prevent tissue damage. A decrease in paw withdrawal latency indicates thermal hyperalgesia.

## **Signaling Pathways and Experimental Workflows**



Click to download full resolution via product page

Caption: Role of Nav1.8 in the nociceptive signaling pathway.





Click to download full resolution via product page

Caption: Workflow for studying Nav1.8 in preclinical pain models.

### Conclusion

Nav1.8 stands out as a critical component in the machinery of pain sensation. Its restricted expression in peripheral nociceptors and its indispensable role in action potential generation, particularly in pathological pain states, make it a highly attractive target for the development of novel, non-opioid analysesics. The experimental protocols and quantitative data presented in



this guide provide a framework for researchers and drug development professionals to further investigate the role of Nav1.8 in nociception and to advance the discovery of new therapies for the management of chronic pain. The continued exploration of Nav1.8 function and the development of selective modulators hold significant promise for addressing the unmet medical need for safer and more effective pain treatments.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nav1.7 and Nav1.8: Role in the pathophysiology of pain PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Nav1.8 Wikipedia [en.wikipedia.org]
- 4. Nav1.8 and Chronic Pain: From Laboratory Animals to Clinical Patients PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. anabios.com [anabios.com]
- 7. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biophysical properties of Nav1.8/Nav1.2 chimeras and inhibition by μO-conotoxin MrVIB -PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Nav1.8: enhanced persistent and ramp currents contribute to distinct firing properties of human DRG neurons PMC [pmc.ncbi.nlm.nih.gov]
- 11. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Frontiers | Transiently Nav1.8-expressing neurons are capable of sensing noxious stimuli in the brain [frontiersin.org]



- 14. Sigma-1 Receptor Modulates CFA-Induced Inflammatory Pain via Sodium Channels in Small DRG Neurons PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Computational modeling to study the impact of changes in Nav1.8 sodium channel on neuropathic pain [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Structural basis for high-voltage activation and subtype-specific inhibition of human Nav1.8 PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nav1.8 Na+ Channel Monoclonal Antibody (S134-12) (11523-100UG) [thermofisher.com]
- 19. Nav1.8 Polyclonal Antibody (OSS00156W-100UL) [thermofisher.com]
- To cite this document: BenchChem. [The Role of Nav1.8 in Nociception and Pain Signaling: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8179964#role-of-nav1-8-in-nociception-and-pain-signaling]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com